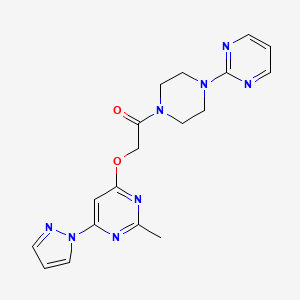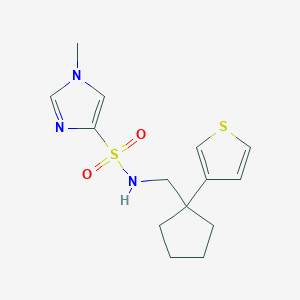![molecular formula C15H14F3N5S B2515813 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 956742-09-9](/img/structure/B2515813.png)
4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide" is a complex organic molecule that likely contains several functional groups, including a triazole ring, a pyrazole ring, and a trifluoromethyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the molecular structure, synthesis, and properties of closely related chemical entities.
Synthesis Analysis
The synthesis of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, has been reported using starting materials like para-methyl-acetophenone and ethyl trifluoroacetate. The synthesis process involves the optimization of reaction conditions, including the amount of base, solvent, temperature, and time to achieve the desired yield . Another related synthesis involves a multicomponent reaction using sulfamic acid as a catalyst under solvent-free conditions, which is an environmentally friendly approach . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Quantum mechanical calculations using Density Functional Theory (DFT) have been employed to determine the molecular structural parameters and vibrational frequencies of similar compounds. These studies include detailed vibrational assignments based on potential energy distribution (PED) and the construction of predicted FT-IR and FT-Raman spectra . Such computational techniques could be applied to the compound of interest to predict its molecular structure and vibrational properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through molecular electrostatic potential mapping, which predicts sites for electrophilic and nucleophilic attacks. Additionally, the intramolecular contacts and interactions have been interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis . These analyses can provide a foundation for understanding the chemical reactions that the compound "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques, including FT-IR and NMR . Non-linear optical properties, such as electric dipole moment and first hyperpolarizability, have also been computed, along with thermodynamic properties and their temperature dependence . Additionally, polarographic studies have provided insights into the reduction behavior of related compounds in different solvent mixtures . These studies could inform the analysis of the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Design and Synthesis of Pyrazole Derivatives : A study highlighted the synthesis of pyrazole and triazole derivatives with potential antimicrobial activities. These compounds exhibited a broad spectrum of antimicrobial activities and were considered good inhibitors of the E. coli MurB enzyme, suggesting their potential as antimicrobial agents (Manjunatha Bhat et al., 2016).
- Antimicrobial and Pharmacological Properties : Another research focused on the synthesis and antimicrobial properties of new thiosemicarbazide and 1,2,4-triazole derivatives, indicating their potential in antimicrobial applications and their effects on the central nervous system in mice (Łukasz Popiołek et al., 2011).
- Novel Synthesis Approaches : Studies also include the development of novel synthetic pathways for producing triazolyl and pyrazole derivatives, further expanding the toolkit for creating compounds with potential biological activities (Ting-Hong Fei et al., 2016).
Anticancer and Antioxidant Activities
- Anticancer and Antioxidant Derivatives : Compounds synthesized in some studies demonstrated broad-spectrum antimicrobial, antioxidant activities, and in some cases, anticancer activities, suggesting their utility in developing new therapeutic agents (Manjunatha Bhat et al., 2016).
Catalytic Applications
- Catalysis by Novel Complexes : Research into new rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl ligands has explored their use as catalysts for hydroamination, a process relevant in chemical synthesis (C. Hua et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-3-methylsulfanyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5S/c1-3-22-13(20-21-14(22)24-2)11-9-19-23(12(11)15(16,17)18)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWXLOAUBHVKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)



![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)